4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Overview
Description
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a unique structure that includes a pyridine ring fused with a thieno ring, along with various functional groups such as amino, chloro, and fluoro substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets by binding to them, which can result in various biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-4-methylpyridine, the amino group can be introduced via Buchwald–Hartwig arylamination, followed by protection with a Boc-group . Another method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems and similar functional groups, such as:
Uniqueness
What sets 2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c1-7-9(6-21)17(22)24-15-14-8(13-10(19)3-2-4-11(13)20)5-12(25)23-18(14)26-16(7)15/h2-4,8H,5H2,1H3,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVYLCITEQCBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=C(C=CC=C4Cl)F)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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